molecular formula C6H12O3S B2917310 1-(Propylsulfonyl)propan-2-one CAS No. 91313-63-2

1-(Propylsulfonyl)propan-2-one

Cat. No. B2917310
CAS RN: 91313-63-2
M. Wt: 164.22
InChI Key: GIBVRWNWIPWWSI-UHFFFAOYSA-N
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Description

1-(Propylsulfonyl)propan-2-one is a chemical compound with the molecular formula C6H12O3S . It has a molecular weight of 164.23 . The compound is also known by its IUPAC name, 1-(propylsulfonyl)propan-2-one .


Synthesis Analysis

The synthesis of 1-(Propylsulfonyl)propan-2-one involves several steps . The process includes the use of bromine in acetic acid, followed by the addition of acetone . Further steps involve the use of water and heating . The synthesis process is complex and requires careful control of conditions to ensure the desired product is obtained .


Molecular Structure Analysis

The InChI code for 1-(Propylsulfonyl)propan-2-one is 1S/C6H12O3S/c1-3-4-10(8,9)5-6(2)7/h3-5H2,1-2H3 . This code provides a detailed representation of the molecular structure of the compound .


Chemical Reactions Analysis

The chemical reactions involving 1-(Propylsulfonyl)propan-2-one are complex and varied . They include reactions with bromine in acetic acid, followed by reactions with acetone . Other reactions involve the use of water and heating .


Physical And Chemical Properties Analysis

1-(Propylsulfonyl)propan-2-one is a liquid at room temperature . The compound’s properties are determined by its molecular structure, which includes a propylsulfonyl group attached to a propan-2-one group .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

1-(Propylsulfonyl)propan-2-one serves as an intermediate in the synthesis of various heterocyclic compounds, such as furans and cyclopentenones. These compounds are essential in organic synthesis due to their applications in pharmaceuticals, agrochemicals, and materials science. The versatility of 1-(Propylsulfonyl)propan-2-one in organic transformations highlights its importance in constructing complex molecular architectures. For instance, the synthesis of 2,3-dibromo-1-(phenylsulfonyl)-1-propene from 1-(phenylsulfonyl)propyne demonstrates the compound's utility in generating functionally rich heterocycles through annulation and cycloaddition reactions (Watterson et al., 2003).

Multi-Coupling Reagent

It has been utilized as a multi-coupling reagent in organic synthesis, enabling the formation of unsaturated sulfones through reactions with various electrophiles. This application is pivotal for the synthesis of highly functionalized molecules, which are critical in the development of new therapeutic agents and materials. The compound's reactivity with electrophiles, such as aldehydes, ketones, nitriles, and alkynes, in the presence of zinc metal to yield unsaturated sulfones, exemplifies its role in versatile synthetic methodologies (Auvray et al., 1985).

Preparation of Disubstituted Furans

The compound is instrumental in preparing 2,4-disubstituted furans, which are valuable intermediates in organic synthesis and have applications in pharmaceuticals and materials science. This preparation underscores the compound's utility in enabling selective transformations and introducing functional groups into complex molecules. The synthesis involves treating 2,3-dibromo-1-phenylsulfonyl-1-propene with 1,3-diketones under basic conditions, highlighting the strategic use of 1-(Propylsulfonyl)propan-2-one derivatives in constructing biologically and industrially relevant structures (Haines et al., 2011).

Ionic Liquids and Polymeric Materials

1-(Propylsulfonyl)propan-2-one derivatives have been explored in the design and synthesis of new "polymeric ionic liquids" with high charge delocalization. These materials exhibit unique properties, such as high ionic conductivity, which are crucial for applications in energy storage, electrochemical devices, and advanced materials. The synthesis of novel ionic monomers with highly delocalized anions and electrochemically stable mobile cations, exemplified by compounds such as 1-butyl-1-methylpyrrolidinium 1-[3-(methacryloyloxy)propylsulfonyl]-1-(trifluoromethane-sulfonyl)imide, demonstrates the compound's role in advancing materials science (Shaplov et al., 2011).

properties

IUPAC Name

1-propylsulfonylpropan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3S/c1-3-4-10(8,9)5-6(2)7/h3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIBVRWNWIPWWSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)CC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Propylsulfonyl)propan-2-one

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